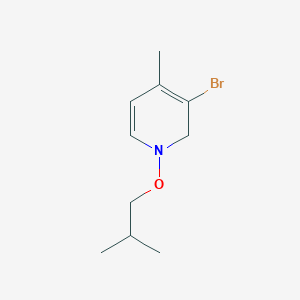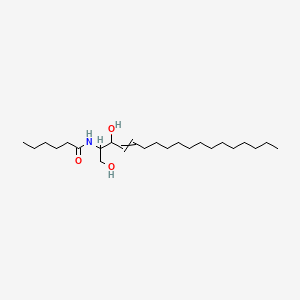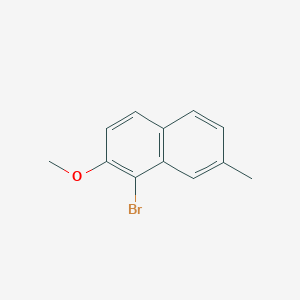
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is an organic compound with the molecular formula C10H16BrNO. It is a derivative of dihydropyridine, a class of compounds known for their diverse pharmaceutical applications. This compound is characterized by the presence of a bromine atom, an isobutoxy group, and a methyl group attached to the dihydropyridine ring, making it a unique and versatile molecule in organic chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine typically involves the bromination of 1-isobutoxy-4-methyl-1,2-dihydropyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available precursorsOptimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The dihydropyridine ring can be oxidized to the corresponding pyridine derivative or reduced to the tetrahydropyridine form.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
- Substituted dihydropyridines
- Oxidized pyridine derivatives
- Reduced tetrahydropyridines
- Coupled products with new carbon-carbon bonds .
Applications De Recherche Scientifique
3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a calcium channel blocker, similar to other dihydropyridine derivatives.
Mécanisme D'action
The mechanism of action of 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine is primarily related to its interaction with biological targets such as calcium channels. By binding to these channels, it can modulate their activity, leading to various physiological effects. The bromine and isobutoxy groups play a crucial role in enhancing its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-Isobutoxy-4-methyl-1,2-dihydropyridine
- 3-Bromo-1-methoxy-4-methyl-1,2-dihydropyridine
- 3-Bromo-1-isobutoxy-4-ethyl-1,2-dihydropyridine
Comparison: Compared to its analogs, 3-Bromo-1-isobutoxy-4-methyl-1,2-dihydropyridine exhibits unique properties due to the presence of the bromine atom, which enhances its reactivity and potential biological activity. The isobutoxy group also contributes to its lipophilicity, making it more suitable for certain applications in medicinal chemistry .
Propriétés
Formule moléculaire |
C10H16BrNO |
|---|---|
Poids moléculaire |
246.14 g/mol |
Nom IUPAC |
3-bromo-4-methyl-1-(2-methylpropoxy)-2H-pyridine |
InChI |
InChI=1S/C10H16BrNO/c1-8(2)7-13-12-5-4-9(3)10(11)6-12/h4-5,8H,6-7H2,1-3H3 |
Clé InChI |
MYHXUHDLHPMIBE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(CN(C=C1)OCC(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-bromophenyl)-1-[(4-chlorophenyl)sulfonyl]piperidin-4-amine](/img/structure/B12498460.png)
![1-{2-[(2,4-Dimethoxyphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498469.png)


![N-(4-methoxyphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12498494.png)
![2-[(2E)-2-(cyclohexylimino)-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide](/img/structure/B12498499.png)
![3-(3-methoxypropyl)-6-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B12498500.png)

![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)

![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)

